Hydrogen-Bond Donor Count for Directional Assembly
The target compound possesses three secondary amine (–NH–) protons, yielding a hydrogen‑bond donor count (HBD) of 3, whereas the directly C–C linked isomer 2,4,6‑tri(pyridin‑2‑yl)‑1,3,5‑triazine (TPTZ) has HBD = 0 . In parallel, the hydrogen‑bond acceptor count (HBA) increases from 6 in TPTZ to 9 in the title compound because each amine nitrogen contributes an additional lone pair . This 3→0 HBD gap and 9→6 HBA gap permits the title ligand to simultaneously coordinate a metal center through the pyridyl‑N donors while engaging co‑crystallized solvent or guest molecules via directional N–H···X interactions, a feature structurally inaccessible to TPTZ and confirmed by the documented function of amino‑triazine linkers in hydrogen‑bond‑assisted MOF pore engineering [1].
| Evidence Dimension | Hydrogen‑bond donor (HBD) and acceptor (HBA) counts |
|---|---|
| Target Compound Data | HBD = 3; HBA = 9 |
| Comparator Or Baseline | 2,4,6‑Tri(pyridin‑2‑yl)‑1,3,5‑triazine (TPTZ): HBD = 0; HBA = 6 |
| Quantified Difference | ΔHBD = +3 (infinite relative increase over 0 baseline); ΔHBA = +3 (50% increase) |
| Conditions | Computed molecular descriptors under standard octanol–water partition simulation (Chem960 database) |
Why This Matters
For procurement in supramolecular and MOF design, the ability to program directional hydrogen bonds alongside metal coordination is a critical specification that directly determines crystal‑packing outcomes and guest selectivity; selecting TPTZ instead forfeits this functionality entirely.
- [1] Therrien, B. Coordination chemistry of 2,4,6‑tri(pyridyl)‑1,3,5‑triazine ligands. J. Organomet. Chem. 2011, 696, 637–651. https://doi.org/10.1016/j.jorganchem.2010.09.037 View Source
